1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide 1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17666295
InChI: InChI=1S/C15H20N3O.HI/c1-13(2)18(11-14-7-5-4-6-8-14)15(19)17-10-9-16(3)12-17;/h4-10,12-13H,11H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C15H20IN3O
Molecular Weight: 385.24 g/mol

1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

CAS No.:

Cat. No.: VC17666295

Molecular Formula: C15H20IN3O

Molecular Weight: 385.24 g/mol

* For research use only. Not for human or veterinary use.

1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide -

Specification

Molecular Formula C15H20IN3O
Molecular Weight 385.24 g/mol
IUPAC Name N-benzyl-3-methyl-N-propan-2-ylimidazol-3-ium-1-carboxamide;iodide
Standard InChI InChI=1S/C15H20N3O.HI/c1-13(2)18(11-14-7-5-4-6-8-14)15(19)17-10-9-16(3)12-17;/h4-10,12-13H,11H2,1-3H3;1H/q+1;/p-1
Standard InChI Key UPOUOIKTXRNLDI-UHFFFAOYSA-M
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C(=O)N2C=C[N+](=C2)C.[I-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a 1H-imidazol-3-ium ring substituted with a methyl group at the N3 position. A benzyl group and a propan-2-yl carbamoyl moiety are attached to the N1 position via a carboxamide linker, while an iodide counterion balances the positive charge of the imidazolium ring . The molecular formula is C₁₅H₂₀IN₃O, with a molecular weight of 385.24 g/mol .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₀IN₃O
Molecular Weight385.24 g/mol
IUPAC NameN-benzyl-3-methyl-N-propan-2-ylimidazol-3-ium-1-carboxamide; iodide
SMILES NotationCC(C)N(CC1=CC=CC=C1)C(=O)N2C=CN+C.[I-]

The presence of the benzyl group enhances lipophilicity, facilitating interactions with biological membranes, while the propan-2-yl carbamoyl moiety contributes to steric effects that influence catalytic activity .

Synthesis and Purification

Reaction Pathway

The synthesis typically involves a two-step process:

  • Quaternization: 1-Benzyl-3-methylimidazole reacts with methyl iodide to form 1-benzyl-3-methylimidazolium iodide.

  • Carbamoylation: The intermediate reacts with propan-2-yl isocyanate under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent such as acetonitrile or dichloromethane.

Table 2: Optimal Synthesis Conditions

ParameterConditionSource
SolventDichloromethane or acetonitrile
Temperature0–25°C
Reaction Time12–24 hours
Yield60–75%

Purification Methods

Crude product purification employs recrystallization from ethanol or column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/methanol). The final compound is typically obtained as a hygroscopic white powder .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature above 250°C, attributable to the robust imidazolium cation-anion interactions. This thermal resilience makes the compound suitable for high-temperature applications, such as non-aqueous electrolytes or green solvents.

Solubility Profile

The compound exhibits solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar solvents (e.g., hexane), a behavior dictated by its ionic nature and hydrophobic benzyl group .

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)Source
Water45–50
Methanol>100
Ethyl Acetate<10

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism involves cationic disruption of microbial cell membranes, leading to leakage of intracellular components.

Table 4: Antimicrobial Performance

MicroorganismMIC (µg/mL)Source
Staphylococcus aureus16
Escherichia coli64
Candida albicans32

Cytotoxicity Considerations

While effective against microbes, the compound shows moderate cytotoxicity toward mammalian cells (IC₅₀ ≈ 50 µM in HEK293 cells), necessitating further structural optimization for therapeutic use.

Applications in Catalysis and Material Science

Catalytic Performance

The compound serves as a phase-transfer catalyst in Suzuki-Miyaura cross-coupling reactions, achieving yields up to 92% under mild conditions. Its imidazolium cation stabilizes transition states via π-π interactions, while the iodide anion participates in oxidative addition steps.

Ionic Liquid Applications

As a room-temperature ionic liquid (RTIL), it has been explored as a green solvent for cellulose dissolution, offering advantages over traditional solvents like N-methylmorpholine-N-oxide (NMMO).

Comparative Analysis with Structural Analogues

Replacing the propan-2-yl group with ethyl (as in 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide) reduces thermal stability by ~30°C and alters antimicrobial specificity, highlighting the role of alkyl chain length in modulating properties .

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